

Pentafluorophenyl Isothiocyanate: A Comprehensive Technical Guide for Advanced Bioconjugation and Analysis

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Compound of Interest

Compound Name: Pentafluorophenyl isothiocyanate

Cat. No.: B025198

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CAS Number: 35923-79-6

This technical guide provides an in-depth overview of **Pentafluorophenyl isothiocyanate** (PFPI), a versatile reagent for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation and peptide chemistry. Detailed experimental protocols and visual workflows are provided to facilitate its practical application in the laboratory.

Chemical and Physical Properties

Pentafluorophenyl isothiocyanate is a chemical compound with the molecular formula C_7F_5NS .^{[1][2][3][4]} It is also known by several synonyms, including 1,2,3,4,5-Pentafluoro-6-isothiocyanatobenzene and Perfluorophenyl isothiocyanate.^{[1][5][6]} The presence of the highly electronegative pentafluorophenyl group significantly influences the reactivity of the isothiocyanate moiety, making it a valuable tool in various chemical transformations.^[1]

Table 1: Physical and Chemical Properties of **Pentafluorophenyl Isothiocyanate**

Property	Value	Reference(s)
CAS Number	35923-79-6	[1][2][3][7]
Molecular Formula	C ₇ F ₅ NS	[1][2][3][4]
Molecular Weight	225.14 g/mol	[2][3][5][7]
Appearance	Clear, colorless to yellow or pink to brown liquid	[8]
Density	1.594 g/mL at 20 °C	[7]
Boiling Point	38-39 °C at 0.2 mmHg	[7]
Refractive Index	1.5350-1.5410 at 20°C	[8]
InChI Key	NGNKM RBGZPDABE-UHFFFAOYSA-N	[1][4][7]
SMILES	<chem>N(=C=S)C1=C(F)C(F)=C(F)C(F)=C1F</chem>	[1][7]
Purity	≥95.0% (GC) to 98%	[2][8]
Storage Temperature	2-8°C	[7]
Stability	Stable under recommended storage conditions; moisture sensitive	[1][9]

Synthesis of Pentafluorophenyl Isothiocyanate

The synthesis of aryl isothiocyanates, including PFPI, can be achieved through several established methods. A common approach involves the reaction of the corresponding primary amine with a thiocarbonylating agent. While a specific, detailed protocol for the synthesis of **Pentafluorophenyl isothiocyanate** is not readily available in the provided search results, a general and plausible methodology can be adapted from the synthesis of other aryl isothiocyanates.

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

This protocol describes a general method for the synthesis of aryl isothiocyanates from the corresponding aniline derivative, which can be adapted for the synthesis of **Pentafluorophenyl isothiocyanate** from pentafluoroaniline.

Materials:

- Aryl amine (e.g., pentafluoroaniline)
- Carbon disulfide (CS₂)
- A base (e.g., triethylamine or aqueous ammonia)
- A desulfurylating agent (e.g., lead nitrate or tosyl chloride)
- Organic solvent (e.g., ethanol, dichloromethane)
- Water
- Drying agent (e.g., calcium chloride)

Procedure:

- **Formation of the Dithiocarbamate Salt:** Dissolve the aryl amine in an appropriate solvent. Add carbon disulfide and a base to the solution. The reaction mixture is stirred, leading to the formation of the corresponding dithiocarbamate salt, which may precipitate.
- **Decomposition to Isothiocyanate:** The dithiocarbamate salt is then treated with a desulfurylating agent. For example, a solution of lead nitrate in water can be added, resulting in the precipitation of lead sulfide and the formation of the aryl isothiocyanate.
- **Isolation and Purification:** The aryl isothiocyanate can be isolated by steam distillation or extraction with an organic solvent. The organic layer is then dried over a drying agent and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Note: This is a generalized procedure and the specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for the synthesis of **Pentafluorophenyl isothiocyanate**.

Applications in Bioconjugation and Drug Development

The isothiocyanate group is a key functional group in bioconjugation chemistry, primarily due to its reactivity towards primary amines.^{[10][11][12]} This reactivity allows for the covalent labeling of biomolecules such as proteins, peptides, and antibodies.

Protein Labeling

Pentafluorophenyl isothiocyanate can be used to introduce a pentafluorophenyl group onto a protein. This can be useful for various applications, including modifying the protein's properties or providing a reactive handle for further functionalization. The reaction involves the nucleophilic attack of the deprotonated primary amino groups (the N-terminus and the ϵ -amino group of lysine residues) on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.^{[11][12]}

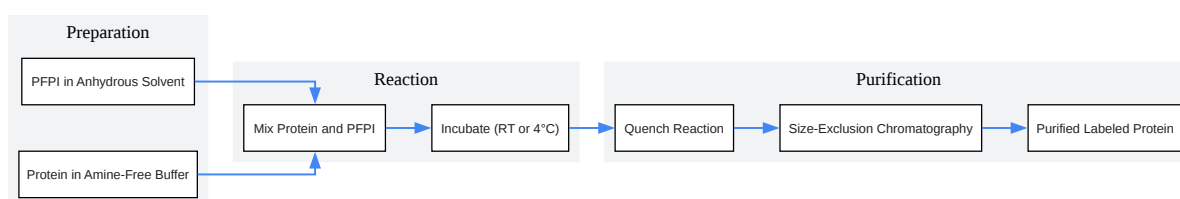
This protocol provides a general procedure for labeling proteins with an isothiocyanate derivative like PFPI.

Materials:

- Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
- **Pentafluorophenyl isothiocyanate** (PFPI)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Size-exclusion chromatography column for purification

Procedure:

- **Protein Preparation:** If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using dialysis or a desalting column.
- **PFPI Solution Preparation:** Immediately before use, dissolve the PFPI in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
- **Conjugation Reaction:** While gently stirring, add a 5- to 20-fold molar excess of the PFPI stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
- **Incubation:** Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
- **Quenching the Reaction:** To stop the conjugation, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- **Purification:** Remove unreacted PFPI and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.



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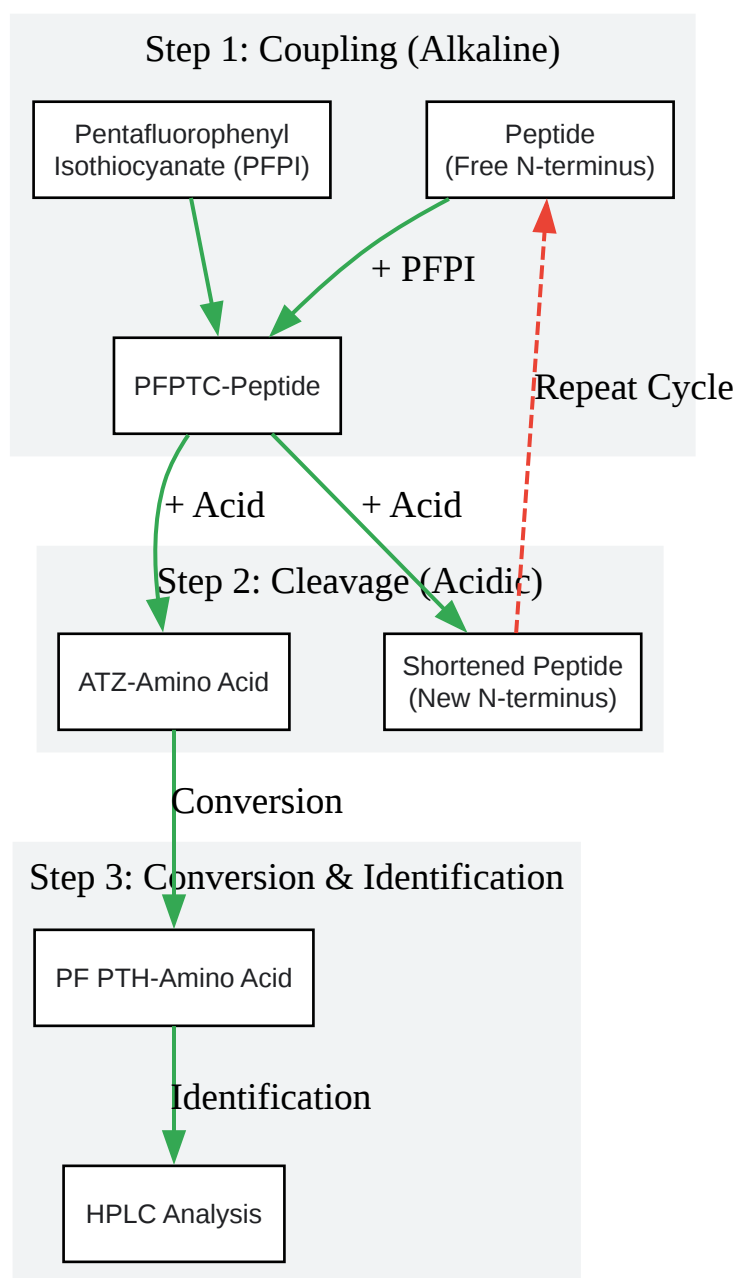
Caption: General workflow for labeling a protein with **Pentafluorophenyl isothiocyanate**.

Peptide Sequencing: Edman Degradation

Pentafluorophenyl isothiocyanate is a valuable reagent for N-terminal peptide sequencing using the Edman degradation method.^{[2][3][5][13]} This classical technique allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein. The high reactivity of PFPI and the unique properties of the resulting pentafluorophenylthiohydantoin (PF PTH)-amino acid derivative can offer advantages in certain analytical workflows.

The Edman degradation process consists of three main steps:

- **Coupling:** Under alkaline conditions, the isothiocyanate group of PFPI reacts with the free N-terminal amino group of the peptide to form a pentafluorophenylthiocarbamoyl (PFPTC)-peptide derivative.^{[2][3]}
- **Cleavage:** The peptide is then treated with a strong acid, which cleaves the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact.^{[2][3]}
- **Conversion and Identification:** The unstable ATZ-amino acid is converted to a more stable pentafluorophenylthiohydantoin (PF PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC.^{[2][3]} This cycle is repeated to determine the sequence of the peptide.



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Caption: The three-step cycle of Edman degradation using **Pentafluorophenyl isothiocyanate**.

Safety and Handling

Pentafluorophenyl isothiocyanate is a reactive chemical and should be handled with appropriate safety precautions. It is stable under recommended storage conditions but is

sensitive to moisture.[1][9] It is advisable to store it in a cool, dry, and well-ventilated place.[1] When handling, personal protective equipment such as gloves, safety goggles, and a lab coat should be worn. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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